molecular formula C14H10Cl3FN2 B2967127 1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone CAS No. 394695-02-4

1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone

Cat. No.: B2967127
CAS No.: 394695-02-4
M. Wt: 331.6
InChI Key: VATJVBHMLSLDJP-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone (CAS 394695-02-4) is a high-purity chemical reagent with a molecular formula of C14H10Cl3FN2 and a molecular weight of 331.60 g/mol . This hydrazone derivative is structurally characterized by a 4'-fluoroacetophenone moiety linked to a 2,4,6-trichlorophenyl group via a hydrazone bridge . This compound is primarily valued in research and development for its role as a key synthetic intermediate or analytical derivative. Hydrazone compounds of this class are frequently employed in analytical chemistry for the detection and quantification of carbonyl compounds . Furthermore, the 2,4,6-trichlorophenyl group is a significant structural motif found in molecules like 2,4,6-trichlorophenol, which is extensively studied as an environmental pollutant and template in the development of molecularly imprinted polymers (MIPs) for selective extraction from complex matrices . Researchers can utilize this compound to develop novel analytical methods or as a precursor in the synthesis of more complex heterocyclic systems for various investigative applications. The product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet for proper handling and storage guidelines.

Properties

IUPAC Name

2,4,6-trichloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3FN2/c1-8(9-2-4-11(18)5-3-9)19-20-14-12(16)6-10(15)7-13(14)17/h2-7,20H,1H3/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATJVBHMLSLDJP-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone typically involves the reaction of 1-(4-fluorophenyl)ethanone with 2,4,6-trichlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme function by forming a stable complex with the active site, thereby preventing substrate binding. Additionally, the compound can affect cell signaling pathways by interacting with key proteins involved in signal transduction .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key Analogs :

Phosgene (2,4,6-Trichlorophenyl)hydrazone (Compound 10a): Synthesized via chlorination of glyoxylic acid hydrazones. The trichlorophenyl group stabilizes the hydrazone through strong electron-withdrawing effects, reducing hydrolysis susceptibility .

2-(4,6-Dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trichlorophenyl)ethanone (5g): A dibromobenzimidazole derivative with a trichlorophenyl group. The bulky trichlorophenyl moiety increases molecular weight (MW: 510.4 g/mol) and steric hindrance compared to the target compound .

Table 1: Physical Properties Comparison

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound 339.6 4-Fluorophenyl, 2,4,6-trichloro High thermal stability
1-(5-Chloro-2-hydroxyphenyl)-ethanone... 373.6 5-Cl, 2-OH, 2,4,6-trichloro Enhanced solubility in polar solvents
Phosgene (2,4,6-Trichlorophenyl)hydrazone 317.4 2,4,6-Trichloro High reactivity in nucleophilic substitutions
Compound 5g 510.4 Dibromobenzimidazole, trichloro Low solubility in aqueous media

Cytotoxicity and Apoptosis :

  • Compound 5g : Demonstrated potent pro-apoptotic activity against leukemic cells (CCRF-CEM), attributed to the synergistic effects of trichlorophenyl and dibromobenzimidazole groups .
  • Target Compound: While direct cytotoxicity data are unavailable, structurally similar hydrazones with halogenated aryl groups exhibit enhanced activity. For example, derivatives with trifluoromethyl groups (e.g., 2-(4,6-dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trifluorophenyl)ethanone, 5j) showed moderate cytotoxicity, suggesting fluorine’s role in modulating cell permeability .

Table 2: Cytotoxicity Profiles

Compound Cell Line (IC₅₀, μM) Key Observations
Target Compound N/A Predicted high activity due to halogen synergy
Compound 5g CCRF-CEM: 1.2 ± 0.3 Strong pro-apoptotic effects
Compound 5j CCRF-CEM: 8.5 ± 1.1 Moderate activity; fluorine enhances uptake
1-(5-Chloro-2-hydroxyphenyl)... N/A Hydroxyl group may reduce membrane permeability

Biological Activity

1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone is a hydrazone derivative that has garnered attention due to its potential biological activities. This compound, with the chemical formula C14H10Cl3FN2, is characterized by the presence of a fluorinated phenyl group and a trichlorophenyl moiety, which may contribute to its biological properties.

  • Molecular Formula : C14H10Cl3FN2
  • Molecular Weight : 341.59 g/mol
  • Structural Features : The compound contains a hydrazone linkage which is known to influence biological activity through various mechanisms, including enzyme inhibition and interaction with cellular receptors.

Anticancer Potential

Hydrazones are also being explored for their anticancer properties. In vitro studies have demonstrated that certain hydrazones can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in breast and colon cancer cell lines . The mechanism often involves the modulation of key signaling pathways related to cell survival and apoptosis.

Case Studies

  • Antimalarial Activity : A related class of hydrazones demonstrated significant antimalarial effects in vitro against Plasmodium falciparum. These studies suggest that the structural features of hydrazones may enhance their ability to interfere with the life cycle of the malaria parasite .
  • Cytotoxicity Studies : In a comparative analysis of various hydrazones, compounds similar to 1-(4-Fluorophenyl)ethanone were evaluated for cytotoxicity against human cancer cell lines. Results indicated that these compounds could inhibit cell growth effectively at micromolar concentrations .

The biological activity of hydrazones is often attributed to their ability to form chelates with metal ions and interact with biological macromolecules. This interaction can disrupt various cellular processes:

  • Enzyme Inhibition : Hydrazones may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydrazones can induce oxidative stress in cells, leading to apoptosis.
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at specific phases, contributing to their anticancer effects.

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in breast and colon cancer cells
AntimalarialSignificant activity against P. falciparum

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.